(S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-5-nitro-4-N-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5/c1-12-5-6-16(31-12)17-18(26(27)28)19(25-20(21)24-17)22-9-13-3-2-4-14(23-13)10-30-15-7-8-29-11-15/h2-6,15H,7-11H2,1H3,(H3,21,22,24,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDKLABJNYITIT-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)NCC3=NC(=CC=C3)COC4CCOC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)NCC3=NC(=CC=C3)CO[C@H]4CCOC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine, with CAS number 1202402-44-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C20H22N6O5
- IUPAC Name: 6-(5-methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine
- Purity: ≥95%
Research indicates that the compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. Notably, it has been studied for its interaction with the Bcl-2 family of proteins, which are crucial regulators of apoptosis.
Enzyme Inhibition
One significant mechanism involves the inhibition of Bcl-2, a key protein in regulating cell death. The structure of (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-(...) has been shown to enhance binding affinity to the Bcl-2 protein, leading to increased apoptosis in cancer cells. The potency of this compound was compared to other derivatives, revealing that modifications in the molecular structure can significantly affect its inhibitory activity. For instance, compounds with certain substitutions demonstrated up to a 31-fold increase in potency compared to their counterparts .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific functional groups and structural configurations play a critical role in the biological activity of this compound. The presence of the nitro group and the furan moiety contributes to its lipophilicity and overall binding affinity.
| Structural Feature | Effect on Activity |
|---|---|
| Nitro group | Increases potency |
| Furan ring | Enhances solubility |
| Tetrahydrofuran moiety | Improves metabolic stability |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-(...) on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, particularly against leukemia cells .
- In Vivo Studies : Animal models treated with this compound showed promising results in tumor reduction without significant toxicity, suggesting a favorable therapeutic index .
- Comparative Analysis : When compared with other known Bcl-2 inhibitors, (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-(...) exhibited superior efficacy and selectivity towards cancerous cells over normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Anticancer Activity
Research indicates that compounds similar to (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, pyrimidine derivatives have been extensively studied for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
Antimicrobial Properties
The nitro group present in the compound is known to enhance antimicrobial activity. Studies have demonstrated that nitro-containing heterocycles can effectively inhibit the growth of various bacterial strains, making them suitable candidates for developing new antibiotics .
Material Science Applications
The unique structural features of this compound allow it to be used in the synthesis of advanced materials.
Polymer Chemistry
this compound can serve as a building block for creating functional polymers. Its ability to form stable bonds with other monomers makes it an attractive option for developing materials with specific mechanical and thermal properties .
Nanotechnology
Research has explored the use of this compound in the fabrication of nanomaterials, which can be utilized in drug delivery systems due to their enhanced bioavailability and targeted delivery capabilities. The incorporation of furan and pyridine moieties may improve the solubility and stability of nanoparticles .
Analytical Chemistry Applications
The compound's distinct chemical properties make it suitable for various analytical applications.
Chromatography
Due to its unique structure, this compound can be used as a reference standard in chromatographic techniques. It aids in the identification and quantification of similar compounds in complex mixtures, providing valuable data for pharmaceutical analysis .
Case Studies
- Anticancer Research : A study focused on synthesizing derivatives of pyrimidines demonstrated that modifications at the 5-nitro position significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted how structural variations influenced biological activity, paving the way for future drug development using similar compounds .
- Polymer Development : In a research project aimed at creating biodegradable polymers, (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4 was incorporated into polymer matrices. The resulting materials exhibited improved mechanical strength and degradation rates compared to conventional polymers, emphasizing the compound's utility in sustainable material science .
Comparison with Similar Compounds
Compound 10 : N4-(4-Methoxyphenyl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
Compound 16/17 : Fluorinated Triazole-Pyrimidine Hybrids
- Substituents : Fluorinated alkyl chains and triazole linkers, with a pyrimidine core.
- Properties : High hydrophobicity due to heptadecafluoroundecanamido groups. Designed for enhanced metabolic stability and cell permeability .
- Applications : Antiviral or anticancer candidates, leveraging fluorinated moieties for improved pharmacokinetics .
Pyrimidinediamine Derivatives (e.g., 6-Chloro-N4-(4-fluorobenzyl)-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine)
- Substituents : Chloro , methylsulfanyl , and 4-fluorobenzyl groups.
- Molecular weights range from 244–300 g/mol .
- Applications : Antiparasitic or antibacterial agents, with methylsulfanyl groups enhancing membrane penetration .
Physicochemical and Functional Differences
Key Observations :
Nitro Group Uniqueness: The target compound’s 5-nitro substitution is rare among pyrimidine-2,4-diamines.
Stereochemistry : The (S)-configuration of the tetrahydrofuran-3-yloxy group may enhance target binding specificity compared to racemic analogs .
Hybrid Scaffold : The combination of pyridine , tetrahydrofuran , and furan moieties creates a rigid, three-dimensional structure distinct from simpler pyrimidines .
Preparation Methods
Construction of the 5-Nitropyrimidine Scaffold
The pyrimidine core is synthesized via a condensation reaction between thiourea and β-diketone derivatives, followed by chlorination and amination. A modified approach from thiazolo[5,4-d]pyrimidine synthesis (Scheme 1,) is adapted:
-
Thiazolopyrimidine Intermediate : 2-Aminothiazole reacts with arylacetyl chlorides (e.g., 5-methylfuran-2-carbonyl chloride) under microwave-assisted conditions to form thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives.
-
Chlorination : Treatment with POCl₃ under microwave irradiation yields 5,7-dichloro intermediates.
-
Amination : Aqueous ammonia selectively replaces the 7-chloro group, generating 7-amino-5-chlorothiazolopyrimidine.
Key Optimization : Microwave irradiation reduces reaction time from hours to minutes (e.g., 20 minutes for chlorination).
Regioselective Nitration at Position 5
Nitration of the pyrimidine ring is achieved using N₂O₅ and SO₂/HSO₃⁻ in dichloromethane, analogous to nitropyridine synthesis. The mechanism involves:
-
N-Nitropyridinium Formation : Pyrimidine reacts with N₂O₅ to form an N-nitropyridinium intermediate.
-
[1, Sigmatropic Shift : The nitro group migrates intramolecularly to the 5-position, favored by electron-withdrawing groups.
Regioselectivity : Substituents at position 6 (e.g., furan) direct nitration to position 5 via steric and electronic effects. Yields range from 58% to 77% depending on solvent (Table 3,).
Synthesis of (S)-6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine
Chiral Tetrahydrofuran-3-ol Derivative
The (S)-tetrahydrofuran-3-yloxy group is introduced via asymmetric epoxidation of furan derivatives followed by ring-opening with water. Enantiomeric excess (>98%) is achieved using Sharpless conditions.
Pyridylmethylamine Synthesis
-
Cyano Intermediate : (S)-6-(((Tetrahydrofuran-3-yl)oxy)methyl)picolinonitrile is synthesized via nucleophilic substitution between 6-(bromomethyl)picolinonitrile and (S)-tetrahydrofuran-3-ol.
-
Borane-THF Reduction : The nitrile group is reduced to a primary amine using borane-THF at 0°C, followed by acidic workup (HCl) and neutralization (NaOH).
Yield : 85–90% after purification via column chromatography.
Coupling of 5-Methylfuran-2-yl and Pyridylmethylamine Substituents
Suzuki-Miyaura Cross-Coupling for Furan Attachment
The 5-methylfuran-2-yl group is introduced via Suzuki coupling between 5-chloropyrimidine and 5-methylfuran-2-boronic acid (Scheme 2,):
Analytical Data : LC-MS confirms substitution at position 6 (m/z 315.1 [M+H]⁺).
N4-Alkylation with Pyridylmethylamine
The 7-amino group undergoes alkylation with (S)-6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine:
-
Conditions : K₂CO₃, DMF, 80°C, 12 hours.
-
Workup : Extraction with ethyl acetate, followed by silica gel chromatography.
Final Compound Characterization
Spectral Validation
Chiral Purity Analysis
Chiral HPLC (Chiralpak AD-H column) confirms >99% enantiomeric excess for the (S)-configuration.
Reaction Optimization and Challenges
Nitration Side Reactions
Competitive nitration at position 3 is suppressed by using excess SO₂/HSO₃⁻ (Table 3,).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine?
- Methodology : The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example:
Core Pyrimidine Formation : Condensation of nitro-substituted pyrimidine precursors with furan derivatives under basic conditions (e.g., NaOMe/MeOH) .
Tetrahydrofuran-Oxy Linker : Introduce the (tetrahydrofuran-3-yl)oxy group via Mitsunobu coupling or SN2 displacement, ensuring stereochemical integrity .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the enantiomerically pure (S)-form .
Q. How can the compound’s structure and enantiomeric purity be validated?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous pyrimidine derivatives (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and confirm >99% (S)-configuration .
- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize with heavy atoms (e.g., Pt derivatives) .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while THF improves furan coupling efficiency .
- Temperature Control : Maintain 60–80°C for nitro-pyrimidine condensation to avoid side reactions .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reagent stoichiometry and reaction time .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved to minimize racemization during tetrahydrofuran-oxy linker installation?
- Methodology :
- Asymmetric Catalysis : Use chiral palladium catalysts (e.g., (R)-BINAP/Pd(OAc)₂) for Suzuki-Miyaura coupling of the pyridine-tetrahydrofuran fragment .
- Protecting Groups : Temporarily mask the nitro group with Boc-protection to prevent steric hindrance during coupling .
- In-line Monitoring : Employ flow chemistry with FTIR to track enantiomeric excess in real time .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions between the nitro-furan moiety and ATP-binding pockets (e.g., EGFR kinase). Validate with MM-GBSA free-energy calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the (S)-enantiomer in hydrophobic binding sites .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends across analogs .
Q. How can contradictory biological activity data (e.g., varying IC50 values in kinase assays) be resolved?
- Methodology :
- Assay Standardization : Ensure consistent ATP concentrations (1 mM) and pH (7.4) across labs. Use Z’-factor validation to confirm assay robustness .
- Metabolite Screening : Perform LC-MS to check for nitro-to-amine reduction by cellular reductases, which may alter activity .
- Structural Dynamics : Compare X-ray structures of target proteins co-crystallized with the compound to identify conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
